2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide
Overview
Description
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoindoline and tetrahydroquinoline moieties, followed by their coupling through an acetamide linkage. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to produce the compound in large quantities while maintaining high quality .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, materials, and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid: Shares the isoindoline moiety but differs in the acetamide linkage and additional functional groups.
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal: Similar isoindoline structure but with a different carbonyl-containing side chain.
Uniqueness
The uniqueness of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide lies in its combination of the isoindoline and tetrahydroquinoline moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5/c28-21(14-27-22(29)17-6-1-2-7-18(17)23(27)30)25-16-10-9-15-5-3-11-26(19(15)13-16)24(31)20-8-4-12-32-20/h1-2,4,6-10,12-13H,3,5,11,14H2,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQZKZXSZHEAFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)N(C1)C(=O)C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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